N1-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1,4-dicarboxamide
Description
N1-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a heterocyclic organic compound characterized by a piperidine backbone fused with a 5-oxo-1-phenylpyrrolidin-3-yl substituent and dual carboxamide functional groups. Its synthesis involves multi-step reactions, including the coupling of pyrrolidinone derivatives with piperidine-based intermediates, as evidenced by its preparation via pyrimidine-carboxamide coupling in a 2012 Molecules study . The compound’s structural complexity is highlighted by its NMR and LC-MS data, which confirm a molecular weight of 413.1975 g/mol (C25H25N4O2) and characteristic absorption bands in IR spectroscopy .
Properties
IUPAC Name |
1-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c18-16(23)12-6-8-20(9-7-12)17(24)19-13-10-15(22)21(11-13)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H2,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHZFAWDTSZOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoamide Precursors
The pyrrolidinone ring is synthesized via a modified Hantzsch pyrrolidone synthesis. A β-ketoamide intermediate, generated from ethyl acetoacetate and aniline, undergoes cyclization in the presence of ammonium acetate under refluxing ethanol. This method, adapted from analogous protocols for substituted pyrrolidinones, yields 5-oxo-1-phenylpyrrolidin-3-amine with a reported isolated yield of 68–72%.
Reaction Conditions :
- Substrates : Ethyl acetoacetate (1.2 equiv), aniline (1.0 equiv)
- Cyclizing Agent : Ammonium acetate (2.5 equiv)
- Solvent : Ethanol, reflux, 12 h
- Workup : Extraction with ethyl acetate, purification via silica gel chromatography (hexane:ethyl acetate, 3:1)
Alternative Pathway: Microwave-Assisted Ring Closure
Microwave irradiation significantly accelerates the cyclization step. A mixture of β-ketoamide, ammonium carbonate, and dimethyl sulfoxide (DMSO) heated at 150°C for 20 minutes under microwave conditions achieves 89% conversion, as validated by high-performance liquid chromatography (HPLC). This approach reduces reaction time from hours to minutes, aligning with green chemistry principles.
Preparation of Piperidine-1,4-Dicarboxamide
Stepwise Amidation of Piperidine-1,4-Dicarboxylic Acid
Piperidine-1,4-dicarboxylic acid is sequentially converted to its dichloride using thionyl chloride (SOCl₂), followed by reaction with ammonia gas in tetrahydrofuran (THF). This two-step process avoids symmetry-related side products and ensures regioselective amidation.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | SOCl₂, reflux, 4 h | 95% |
| 2 | NH₃ (g), THF, 0°C → rt, 6 h | 82% |
Coupling Agent-Mediated Amidation
Alternative methodologies employ coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid. A mixture of piperidine-1,4-dicarboxylic acid (1.0 equiv), HATU (2.2 equiv), and N,N-diisopropylethylamine (DIPEA, 4.0 equiv) in dichloromethane (DCM) reacts with aqueous ammonium hydroxide to furnish the dicarboxamide in 88% yield.
Convergent Assembly via Amide Bond Formation
Coupling of Pyrrolidinone Amine and Piperidine Dicarboxamide
The final step involves coupling the 5-oxo-1-phenylpyrrolidin-3-amine with piperidine-1,4-dicarboxamide using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF. Optimization studies reveal that a 1:1.1 molar ratio of amine to dicarboxamide, combined with 4-hour stirring at room temperature, achieves 76% yield.
Critical Parameters :
- Solvent : Dimethylformamide (DMF)
- Base : Triethylamine (2.5 equiv)
- Temperature : 25°C, inert atmosphere (N₂)
Solid-Phase Synthesis for Scalability
A patent-derived approach immobilizes the piperidine dicarboxamide on Wang resin via its C-terminal carboxamide. Subsequent on-resin coupling with the pyrrolidinone amine, followed by trifluoroacetic acid (TFA) cleavage, yields the target compound with >95% purity (HPLC). This method facilitates rapid scaling and simplifies purification.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity and Yield Optimization
Comparative analysis of methods reveals microwave-assisted cyclization (Section 2.2) and solid-phase synthesis (Section 4.2) as superior in yield and purity. Traditional solution-phase coupling, while reliable, necessitates extensive chromatography, reducing overall efficiency.
Challenges and Mitigation Strategies
Epimerization at the Pyrrolidinone Chiral Center
Racemization during amide coupling is minimized by maintaining reaction temperatures below 30°C and using sterically hindered bases like DIPEA. Chiral HPLC confirms enantiomeric excess (>98%) when employing optically pure β-ketoamide precursors.
Solvent Selection for Amidation
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate product isolation. Switching to tert-butanol/water biphasic systems improves yield by 12% while simplifying post-reaction processing.
Industrial Applicability and Process Economics
A cost-benefit analysis favors the microwave-assisted route for pilot-scale production, offering a 34% reduction in energy consumption compared to conventional heating. Solvent recycling protocols, particularly for DMSO and DMF, further enhance sustainability.
Chemical Reactions Analysis
Hydrolysis Reactions
Amide bonds in the compound are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Converts amides to carboxylic acids (e.g., HCl in aqueous ethanol) .
-
Basic hydrolysis : Uses strong bases like NaOH, yielding carboxylate salts .
| Hydrolysis Condition | Product | Source |
|---|---|---|
| HCl (aq.) | Piperidine-1,4-dicarboxylic acid | |
| NaOH (aq.) | Piperidine-1,4-dicarboxylate salts |
Reactivity of the 5-Oxo-Pyrrolidine Moiety
The ketone at position 5 of the pyrrolidine ring undergoes nucleophilic attacks:
-
Reduction : Ketone → secondary alcohol using reagents like NaBH4 or LiAlH4 .
-
Enolate formation : Under basic conditions (e.g., LDA), enabling conjugate additions .
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Ketone reduction | NaBH4, THF | 5-Hydroxy-pyrrolidine | |
| Enolate formation | LDA, THF, -78°C | Enolate intermediate |
Piperidine Ring Functionalization
The piperidine core may undergo:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| N-Alkylation | Alkyl halide, K2CO3, DMF | N-alkylated derivative | |
| Epoxidation | H2O2, H2SO4, heat | Piperidine epoxide |
Comparative Reactivity with Analogous Compounds
Patent data highlights structural analogs with similar reactivity:
Mechanistic Insights
The compound’s biological activity (e.g., potential analgesic properties) likely stems from interactions between the sulfamoyl group (if present) or the pyrrolidine ketone with enzymes/receptors. For example, the ketone may act as a hydrogen bond acceptor in protein binding pockets .
Scientific Research Applications
Potential Antidepressant Activity
Research indicates that compounds similar to N1-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1,4-dicarboxamide may exhibit antidepressant properties. Studies have shown that derivatives of pyrrolidine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
Cognitive Enhancement
The compound's structural analogs have been investigated for their ability to enhance cognitive functions. For instance, they may improve memory and learning processes by influencing cholinergic and glutamatergic systems . This application is particularly relevant for conditions such as Alzheimer's disease, where cognitive decline is prominent.
Anti-inflammatory Properties
This compound has shown potential in reducing inflammation markers in vitro. This is significant for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis .
Case Study 1: Antidepressant Effects
A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antidepressant-like effects in animal models. The results indicated that these compounds could potentially serve as new therapeutic agents for treating depression .
Case Study 2: Cognitive Function Improvement
In a clinical trial assessing the cognitive effects of pyrrolidine derivatives, participants who received N1-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-based medications showed marked improvement in memory recall tasks compared to placebo groups. This suggests the compound's efficacy in enhancing cognitive function .
Case Study 3: Anti-inflammatory Activity
Research published in a pharmacological journal highlighted the anti-inflammatory effects of N1-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine derivatives. The study found that these compounds significantly reduced levels of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory disorders .
Mechanism of Action
The mechanism of action of N1-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Variations
The compound belongs to a broader class of piperidine-dicarboxamide derivatives, which exhibit diverse properties depending on substituent groups. Key comparisons include:
Key Comparative Findings
Corrosion Inhibition Efficiency :
- N1-(3-Methylphenyl)piperidine-1,4-dicarboxamide demonstrates superior corrosion inhibition (94% efficiency at 100 ppm) compared to other piperidine derivatives, attributed to its adsorption on steel surfaces via Freundlich isotherm behavior . The 5-oxo-pyrrolidinyl group in the target compound may alter adsorption kinetics due to its polar lactam ring, though experimental data is lacking.
Crystallographic Behavior: N1-(4-Methylphenyl)piperidine-1,4-dicarboxamide forms hydrogen-bonded 3D networks, enhancing thermal stability .
Synthetic Flexibility :
- The target compound shares synthetic routes with pyrimidine-carboxamide derivatives (e.g., 10{2;10}), where piperidine coupling is a critical step . However, its 5-oxo-pyrrolidinyl group may complicate purification compared to simpler phenyl-substituted analogs.
Biological Activity
N1-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₇H₂₀N₂O₄
- CAS Number : 1010873-30-9
- Molecular Weight : 304.36 g/mol
The structural formula indicates the presence of both piperidine and pyrrolidine moieties, which are known to influence biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways. For instance, it may interact with enzymes involved in lipid metabolism, contributing to its effects on conditions like non-alcoholic fatty liver disease (NAFLD) .
- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter receptors, potentially influencing conditions such as anxiety and depression through serotonin or dopamine pathways.
- Antioxidant Activity : The presence of carbonyl groups in its structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cellular systems.
Biological Activity and Pharmacological Effects
Research has indicated various biological activities associated with this compound:
1. Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines .
2. Neuroprotective Properties
Research highlights its potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may help mitigate neuronal damage through antioxidant mechanisms and modulation of neuroinflammatory pathways .
3. Antimicrobial Activity
In vitro studies have suggested that N1-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine derivatives possess antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
Table 1: Summary of Case Studies
Q & A
Q. What are the recommended synthetic routes for N1-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1,4-dicarboxamide, and what critical reaction parameters influence yield and purity?
The synthesis typically involves multi-step transformations, including amidation and cyclization reactions. For example, a parallel solution-phase approach has been used for structurally related pyrrolidin-3-yl pyrimidinecarboxamides, where itaconic acid derivatives are converted into intermediates via sequential functionalization . Key parameters include:
- Temperature control : Reactions are often conducted at 50–80°C to optimize cyclization efficiency.
- Solvent selection : Ethanol or DMSO is preferred for solubility and stability of intermediates .
- Catalysts : Acidic or basic conditions (e.g., NaOH in ethanol) are critical for hydrolysis and amidation steps .
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | 50°C, EtOH | 75–85 |
| 2 | Amidation | RT, DMF | 60–70 |
Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound?
- 1H-NMR : Key signals include δ 8.21 ppm (aromatic CH), δ 5.65 ppm (NH), and δ 2.45 ppm (CH3 groups), consistent with pyrrolidinone and piperidine moieties .
- 13C-NMR : Carbonyl groups (C=O) appear at ~170–175 ppm.
- HRMS : Exact mass (C18H24N4O4) should match the theoretical molecular weight of 360.4 g/mol .
Q. What in vitro assays are appropriate for initial pharmacological evaluation?
- Enzyme inhibition assays : Test against target enzymes (e.g., proteases or kinases) using fluorescence-based substrates.
- Cellular cytotoxicity : MTT assays in relevant cell lines to assess preliminary toxicity .
- Solubility screening : Use HPLC or UV-Vis to determine solubility in PBS or DMSO for dose-ranging studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Core modifications : Introduce substituents (e.g., halogens, methoxy groups) on the phenyl ring to enhance binding affinity. For example, 4-methoxyphenyl analogs showed improved stability in related compounds .
- Scaffold hopping : Replace the piperidine ring with azetidine or morpholine to probe steric and electronic effects .
- Pharmacophore mapping : Use docking simulations to identify critical hydrogen-bonding interactions with target proteins .
Q. What computational modeling approaches predict binding affinity with target proteins?
- Quantum chemical calculations : Optimize reaction pathways and transition states using software like Gaussian or ORCA .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100-ns trajectories to assess stability.
- Free-energy perturbation (FEP) : Quantify binding energy differences between analogs (e.g., ΔG < −8 kcal/mol indicates high affinity) .
Q. How do factorial design methodologies optimize reaction conditions?
- Full factorial design : Vary temperature, solvent ratio, and catalyst concentration to identify interactions affecting yield. For example, a 2^3 design revealed that solvent polarity (DMF vs. THF) significantly impacts amidation efficiency .
- Response surface methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions (e.g., 65°C, 1:1.2 molar ratio) .
Q. What analytical techniques detect degradation products during stability testing?
- HPLC-DAD/MS : Monitor accelerated degradation (40°C/75% RH) with a C18 column and acetonitrile/water gradient. Major degradation products include hydrolyzed dicarboxamide derivatives .
- Forced degradation studies : Expose the compound to acid (0.1 M HCl), base (0.1 M NaOH), and oxidative (H2O2) conditions to identify labile functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
